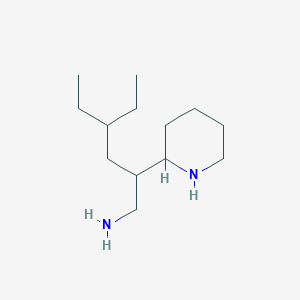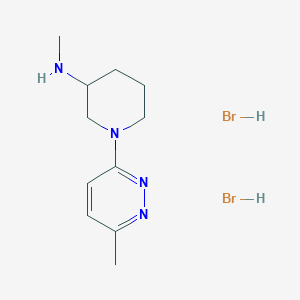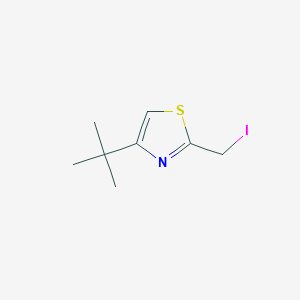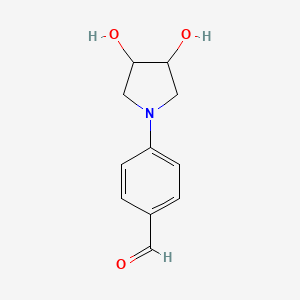
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, sourcing, and procurement. Companies like ChemScene and CymitQuimica provide this compound in bulk, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, cobalt and nickel-based nanocatalysts for hydrogenation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones .
Aplicaciones Científicas De Investigación
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with molecular targets and pathways in the body. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine include other piperidine derivatives such as:
- 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride .
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl group and a hexan-1-amine group attached to the piperidine ring. This unique structure contributes to its distinct chemical and pharmacological properties .
Propiedades
Fórmula molecular |
C13H28N2 |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
4-ethyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h11-13,15H,3-10,14H2,1-2H3 |
Clave InChI |
ZTIWCHDIIPTXKU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(CN)C1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)



![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)

amine](/img/structure/B13181824.png)

![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)

